molecular formula C36H54N10O9 B12519805 L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline CAS No. 820977-69-3

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline

Cat. No.: B12519805
CAS No.: 820977-69-3
M. Wt: 770.9 g/mol
InChI Key: HFZOKWWUBXUTSV-BLVAWXTGSA-N
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Description

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is a peptide compound composed of the amino acids tryptophan, leucine, lysine, asparagine, glycine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

    Oxidation: Kynurenine, formylkynurenine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

820977-69-3

Molecular Formula

C36H54N10O9

Molecular Weight

770.9 g/mol

IUPAC Name

(2S)-1-[2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H54N10O9/c1-20(2)14-26(44-32(50)23(38)15-21-17-40-24-9-4-3-8-22(21)24)35(53)43-25(10-5-6-12-37)34(52)45-27(16-29(39)47)33(51)42-18-30(48)41-19-31(49)46-13-7-11-28(46)36(54)55/h3-4,8-9,17,20,23,25-28,40H,5-7,10-16,18-19,37-38H2,1-2H3,(H2,39,47)(H,41,48)(H,42,51)(H,43,53)(H,44,50)(H,45,52)(H,54,55)/t23-,25-,26-,27-,28-/m0/s1

InChI Key

HFZOKWWUBXUTSV-BLVAWXTGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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